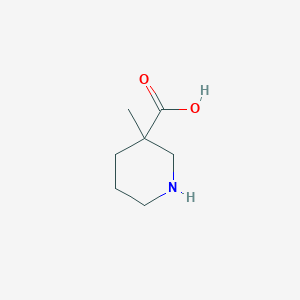

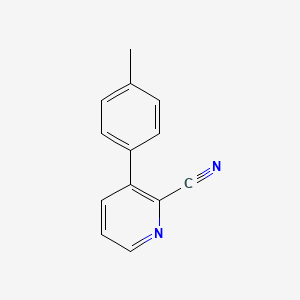

![molecular formula C13H23NO2 B3001825 N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide CAS No. 2128701-39-1](/img/structure/B3001825.png)

N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]prop-2-enamide is a compound that falls within the class of enamides, which are known for their bioactive pharmacophores in various natural products. Enamides are increasingly used in asymmetric synthesis to incorporate nitrogen functionality into molecules. The compound likely possesses a complex structure with multiple substituents, which may contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of geometrically defined enamides, such as N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]prop-2-enamide, can be challenging, particularly when aiming for high substitution and control over the geometry of the double bond. A general method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported . This method could potentially be applied to the synthesis of the compound , allowing for the formation of the desired enamide with precise control over its molecular geometry.

Molecular Structure Analysis

The molecular structure of enamides is crucial for their reactivity and biological activity. The presence of a double bond and the nitrogen functionality are key features that influence the behavior of these compounds in chemical reactions. The specific substituents on the enamide, such as the 2,2-dimethyl and oxan-4-yl groups, would affect the molecule's electronic properties and steric hindrance, which in turn could influence its reactivity and potential applications .

Chemical Reactions Analysis

Enamides, including N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]prop-2-enamide, can undergo a variety of chemical transformations. N,N-Dimethyl enaminones, which are structurally related to enamides, are known to be versatile building blocks in organic synthesis, undergoing reactions such as direct C(sp2)–H α-functionalization, C=C double bond cleavage, and the construction of aromatic and heterocyclic scaffolds . These reactions could potentially be applicable to the compound , allowing for the synthesis of a wide range of functionalized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of enamides are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of dimethyl groups could increase the steric bulk and affect the compound's solubility in organic solvents. The oxan-4-yl group could contribute to the molecule's overall polarity and potentially its reactivity with various reagents .

Wissenschaftliche Forschungsanwendungen

Enaminone Complexes and Bioactivity

Enaminone complexes, specifically those involving derivatives of N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide, have been synthesized and characterized for their bioactivity. Studies conducted by Jeragh and Elassar (2015) focused on the bioactivity of these ligands and metal complexes against various bacteria and fungi, indicating potential applications in antimicrobial research (Jeragh & Elassar, 2015).

Bimetallic Complexes in Cancer Research

Li et al. (2012) synthesized asymmetrical N,N'-bis(substituted)oxamide ligands, which are closely related to enaminones, to create binuclear complexes. These were investigated for their in vitro cytotoxic activities and reactivities towards DNA and protein, indicating their potential utility in cancer research (Li et al., 2012).

Utility in Heterocyclic Synthesis

The utility of enaminonitrile derivatives, closely related to N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide, in heterocyclic synthesis was explored by Fadda et al. (2012). This research demonstrated the potential of these compounds in the synthesis of various heterocyclic derivatives, indicating their importance in the development of new pharmaceuticals and materials (Fadda et al., 2012).

Ultrasonic Studies on Molecular Interactions

Tekade et al. (2015) conducted ultrasonic studies on the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol. This research provides insights into the solute-solvent and solvent-solvent interactions, crucial for understanding the physicochemical properties of pharmaceutical compounds (Tekade et al., 2015).

N-Dimethylformamide Solvate Crystal Structure

Kumar et al. (2016) investigated the crystal structure of N -{(1 Z )-3-Oxo-1-(thiophen-2-yl)-3-[(2 E )-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide, a derivative relevant to the N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide. Their findings contribute to the understanding of crystallography and molecular design in pharmaceutical chemistry (Kumar et al., 2016).

Eigenschaften

IUPAC Name |

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-4-12(15)14-10-13(2,3)9-11-5-7-16-8-6-11/h4,11H,1,5-10H2,2-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUYMEMEDNRRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

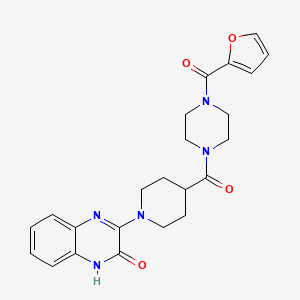

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)

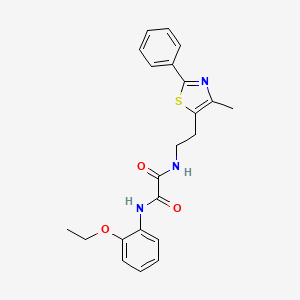

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)

![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)

![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)

![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)